ethyl 2-ethoxy acrylate
Overview
Description
Ethyl 2-ethoxy acrylate is an organic compound with the molecular formula C7H12O3. It is an ester derived from acrylic acid and ethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science. It is a colorless liquid with a characteristic odor and is used as a monomer in the production of polymers and copolymers.
Preparation Methods
Ethyl 2-ethoxy acrylate can be synthesized through several methods. One common method involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation . Another method involves the reaction of ethylene glycol monoethyl ether with acrylic acid, which also requires an acid catalyst and similar reaction conditions .
Chemical Reactions Analysis
Ethyl 2-ethoxy acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize in the presence of radical initiators to form poly(this compound).
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ethanol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols to form corresponding adducts.
Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis .
Scientific Research Applications
Ethyl 2-ethoxy acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are used in coatings, adhesives, and sealants.
Materials Science: It is used in the development of advanced materials with specific properties, such as flexibility and durability.
Biomedical Applications: It is explored for use in drug delivery systems and biomedical coatings due to its biocompatibility.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy acrylate primarily involves its ability to undergo polymerization and form long-chain polymers. These polymers can interact with various substrates, providing enhanced mechanical and chemical properties. The molecular targets and pathways involved in its action are related to its reactivity with radical initiators and its ability to form cross-linked networks .
Comparison with Similar Compounds
Ethyl 2-ethoxy acrylate can be compared with other similar compounds such as:
Methyl acrylate: Similar in structure but has a methyl group instead of an ethyl group. It has different reactivity and polymerization properties.
Butyl acrylate: Contains a butyl group, leading to different physical properties and applications.
Ethyl methacrylate: Has a methacrylate group, which affects its polymerization behavior and the properties of the resulting polymers.
This compound is unique due to its specific balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
ethyl 2-ethoxyprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(3)7(8)10-5-2/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMSGMOIAQWILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504877 | |
Record name | Ethyl 2-ethoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22121-86-4 | |
Record name | Ethyl 2-ethoxyprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60504877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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